Regiochemical Differentiation from the 4-Chloro-3-Nitro Positional Isomer (CAS 898454-96-1)
The target compound (CAS 898428-77-8) places chlorine at the 2-position and nitro at the 5-position of the benzamide ring. Its closest catalogued positional isomer—4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide (CAS 898454-96-1)—reverses these substituent positions [1]. In the structurally related 2-chloro-5-nitrobenzamide covalent inhibitor series (e.g., SR 16832), this precise 2-Cl/5-NO₂ arrangement is essential for covalent modification of Cys285 in the PPARγ orthosteric pocket; relocation of the chlorine atom ablates orthosteric covalent bond formation and shifts the inhibitor to an exclusively allosteric mechanism [2]. Although direct pharmacological data for CAS 898428-77-8 are absent from the public domain, the established structure–activity relationship (SAR) in analogous chemotypes indicates that the 2-Cl/5-NO₂ pattern is a determinative covalent warhead architecture that cannot be replicated by the 4-Cl/3-NO₂ isomer.
| Evidence Dimension | Positional configuration of chloro and nitro substituents on the benzamide ring |
|---|---|
| Target Compound Data | 2-Cl, 5-NO₂ substitution pattern (CAS 898428-77-8) |
| Comparator Or Baseline | 4-Cl, 3-NO₂ substitution pattern (CAS 898454-96-1; PubChem CID 16803157) |
| Quantified Difference | Regiochemical reversal of both electron-withdrawing groups; covalent warhead geometry is non-interchangeable based on class-level SAR |
| Conditions | Structural comparison based on PubChem registry data and published SAR of 2-chloro-5-nitrobenzamide covalent inhibitors |
Why This Matters
For research programs requiring a covalent warhead with a defined 2-Cl/5-NO₂ geometry, procurement of the 4-Cl/3-NO₂ positional isomer constitutes a functionally distinct chemical entity that cannot serve as a drop-in substitute.
- [1] PubChem. 4-Chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide (CID 16803157). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16803157 View Source
- [2] Brust, R. et al. (2017). Modification of the orthosteric PPARγ covalent antagonist scaffold yields an improved dual-site allosteric inhibitor. ACS Chem. Biol., 12(4), 969–978. doi:10.1021/acschembio.6b01015 View Source
